N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
CAS No.: 895023-04-8
Cat. No.: VC4264895
Molecular Formula: C23H23N5O4
Molecular Weight: 433.468
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895023-04-8 |
|---|---|
| Molecular Formula | C23H23N5O4 |
| Molecular Weight | 433.468 |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
| Standard InChI | InChI=1S/C23H23N5O4/c1-14-6-5-7-19(15(14)2)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-18-9-8-16(31-3)10-20(18)32-4/h5-11,13H,12H2,1-4H3,(H,26,29) |
| Standard InChI Key | FPULAAVRAKWEGX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)OC)OC)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s structure centers on a pyrazolo[3,4-d]pyrimidine scaffold, a fused bicyclic system comprising a pyrazole ring fused to a pyrimidine ring. This core is substituted at the 1-position with a 2,3-dimethylphenyl group and at the 5-position via an acetamide linker to a 2,4-dimethoxyphenyl group. Key structural features include:
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Pyrazolo[3,4-d]pyrimidine Core: The nitrogen-rich heterocycle provides sites for hydrogen bonding and π-π interactions, critical for binding biological targets.
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2,3-Dimethylphenyl Group: The ortho- and para-methyl groups enhance steric bulk and hydrophobicity, potentially improving membrane permeability.
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2,4-Dimethoxyphenyl-Acetamide Moiety: Methoxy groups at the 2- and 4-positions contribute electron-donating effects, modulating electronic properties and solubility .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.468 g/mol |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
| CAS Number | 895023-04-8 |
Synthetic Pathways and Optimization
Critical Reaction Parameters
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Temperature Control: Exothermic steps like cyclization require cooling to prevent side reactions.
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Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions for aryl group introduction.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product.
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s solubility remains unquantified, but structural analogs exhibit:
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Moderate Lipophilicity: LogP values ~3.5, suitable for passive diffusion across biological membranes.
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Solubility Profile: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in aqueous buffers.
Stability Considerations
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Thermal Stability: Stable at room temperature but may degrade above 150°C.
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Photolytic Sensitivity: Methoxy groups may render the compound light-sensitive, necessitating storage in amber vials.
Table 2: Analytical Characterization Data
| Technique | Key Observations |
|---|---|
| IR Spectroscopy | Peaks at 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C) |
| ¹H NMR | δ 2.25 (s, 6H, CH₃), δ 3.85 (s, 6H, OCH₃), δ 7.2–7.6 (m, aromatic H) |
| HPLC Purity | >95% (C18 column, acetonitrile/water gradient) |
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Methoxy Positioning: 2,4-Dimethoxy configuration optimizes hydrogen bonding with target proteins compared to 2,5-isomers .
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Methyl Substitution: 2,3-Dimethylphenyl enhances hydrophobic interactions in enzyme active sites.
Research Applications and Future Directions
Challenges and Optimization Needs
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Bioavailability: Poor aqueous solubility may limit oral absorption, necessitating prodrug strategies or nanoformulations.
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Toxicology: Preliminary cytotoxicity assays required to establish therapeutic indices.
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